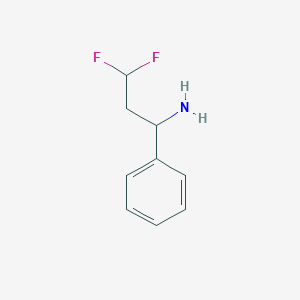

3,3-Difluoro-1-phenylpropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11F2N |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

3,3-difluoro-1-phenylpropan-1-amine |

InChI |

InChI=1S/C9H11F2N/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-5,8-9H,6,12H2 |

InChI Key |

OIMJQEDMHQJITI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Difluoro 1 Phenylpropan 1 Amine and Analogous Fluorinated Propylamines

Historical Development of Synthetic Approaches to Fluorinated Amines

The introduction of fluorine into organic molecules has been a subject of intense research for over a century. Early methods often relied on harsh and non-selective fluorinating agents. The development of more controlled and selective methods for the synthesis of fluorinated amines has been a gradual process. A significant focus has been on the preparation of fluorinated analogs of biologically active compounds, such as amino acids and neurotransmitters. For instance, the synthesis of fluorinated phenylalanines has been extensively reviewed, providing a historical perspective on the challenges and breakthroughs in creating carbon-fluorine bonds in proximity to an amino group. thieme.denih.govchemicalbook.com These early endeavors laid the groundwork for the more sophisticated methods available today for constructing complex fluorinated amines like 3,3-Difluoro-1-phenylpropan-1-amine.

Direct Fluorination and Difluoromethylation Strategies

Direct methods for introducing fluorine or a difluoromethyl group are highly sought after for their efficiency. These strategies often involve the use of specialized fluorinating reagents or the generation of reactive fluorine-containing intermediates.

Utilizing Difluorocarbene Sources for Propane (B168953) Backbone Formation

Difluorocarbene (:CF₂) is a versatile intermediate for the construction of gem-difluorinated compounds. nih.gov It can be generated from various precursors and can undergo addition reactions with alkenes to form difluorocyclopropanes, which can then be further elaborated. While a direct addition of difluorocarbene to a styrene (B11656) derivative followed by ring-opening and amination could conceptually lead to the desired propane backbone, this approach is often complex. More commonly, difluorocarbene is used in reactions with heteroatom nucleophiles. nih.gov In the context of synthesizing precursors for fluorinated amines, difluorocarbene can be involved in multi-component reactions, acting as a carbonyl source for the construction of α-aminoamide derivatives. nih.govnih.gov These reactions showcase the versatility of difluorocarbene in building complex fluorinated scaffolds.

Hydroxydifluoromethylation Approaches with Difluoroacetaldehyde (B14019234) Hemiacetals

Deoxyfluorination Reactions on Precursors

Deoxyfluorination is a powerful strategy for converting hydroxyl groups into fluorine atoms. A plausible synthetic route to this compound could involve the deoxyfluorination of a suitable dihydroxy or hydroxy-keto precursor. A variety of deoxyfluorination reagents are available, each with its own reactivity profile and substrate scope. thieme.denih.gov For instance, the deoxofluorination of a 1,1-bis(bromomethyl)-3-oxocyclobutane derivative has been used to create a 3,3-difluorocyclobutane ring, which can be a precursor to other fluorinated building blocks. nih.gov This demonstrates the feasibility of converting a carbonyl group to a gem-difluoro group within a cyclic system, a strategy that could be adapted to acyclic precursors for this compound.

Catalytic Amine Formation Strategies

The final step in the synthesis of this compound often involves the formation of the amine group. Catalytic methods are highly desirable for this transformation due to their efficiency and selectivity.

Reductive Amination of Difluorinated Carbonyl Precursors

Reductive amination is a widely used and versatile method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. nih.govnih.govlibretexts.orgmasterorganicchemistry.comorganic-chemistry.org This reaction typically proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced by a suitable reducing agent.

The most direct route to this compound would involve the reductive amination of 3,3-difluoro-1-phenylpropan-1-one with ammonia (B1221849).

Reaction Scheme:

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent and reaction conditions can be critical to achieving high yields and minimizing side reactions. For instance, iron-catalyzed reductive amination of ketones and aldehydes using ammonia has been reported as an efficient method for the synthesis of primary amines. nih.gov

Below is a table summarizing common reducing agents used in reductive amination and their general characteristics:

| Reducing Agent | Abbreviation | Typical Reaction Conditions | Notes |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Can also reduce the starting carbonyl compound. |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH ~6-7 | More selective for the iminium ion over the carbonyl group. organic-chemistry.org |

| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | Dichloroethane, Acetic Acid | Mild and selective reagent. |

| Hydrogen gas with catalyst | H₂/Catalyst | Pd/C, PtO₂, Raney Ni | Often requires elevated pressure and temperature. |

The successful synthesis of this compound via this method hinges on the availability of the precursor ketone, 3,3-difluoro-1-phenylpropan-1-one. The synthesis of this difluorinated ketone would likely involve one of the fluorination strategies discussed previously.

Metal-Catalyzed C–N Bond Formation for Aminoalkanols

The construction of the carbon-nitrogen bond is a pivotal step in the synthesis of aminoalkanols, which are key precursors to fluorinated propylamines. Transition-metal catalysis offers powerful and versatile methods for forging this bond. nih.gov These reactions have evolved from traditional cross-coupling methods, which require pre-functionalized starting materials, to more atom-economical direct C-H amination approaches. nih.gov

One advanced strategy involves the use of rhodium (Rh) and iridium (Ir) catalysts to facilitate direct C-H amination with organic azides serving as the nitrogen source. nih.gov This method is advantageous as the azide (B81097) acts as both the amino group precursor and an internal oxidant, releasing environmentally benign dinitrogen (N₂) as the sole byproduct. nih.gov The mechanism typically involves a chelation-assisted C-H bond cleavage to form a metallacycle, followed by C-N bond formation via a metal-nitrenoid intermediate. nih.gov

Another innovative approach is the "hydrogen-borrowing" or "catalytic borrowing" reaction, where an iron-cyclopentadienone complex can catalyze the C-N bond formation between alcohols and amines. nih.gov This process involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, which then reacts with the amine to form an imine. The catalyst, which holds the hydrogen, then reduces the imine to form the final amine product, regenerating the catalyst in the process. Palladium-catalyzed cross-coupling reactions also represent a robust method for C–N bond formation, effectively coupling N-substituted bromo-azaindoles with various amines, including primary aromatic and aliphatic amines, with the aid of ligands like Xantphos. beilstein-journals.org

Table 1: Selected Metal-Catalyzed C-N Bond Forming Reactions This table is representative of general metal-catalyzed C-N bond formation reactions and does not depict the direct synthesis of the subject compound.

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Cp*Ir(III) / Cp*Rh(III) | Direct C-H Amination | C-H bond source, Organic Azide | High atom economy, N₂ as sole byproduct, mild conditions. nih.gov |

| Iron-Cyclopentadienone | Hydrogen Borrowing | Alcohol, Amine | Forms C-N bond from alcohols, avoids pre-activation. nih.gov |

| Pd₂(dba)₃ / Xantphos | Cross-Coupling | Aryl Halide, Amine | Broad substrate scope, high yields for various amines. beilstein-journals.org |

Organocatalytic Methods in Amination Reactions

Organocatalysis has surfaced as a powerful platform for the enantioselective synthesis of fluorinated molecules, avoiding the use of metal catalysts. nih.gov For the synthesis of fluorinated amines, these methods often provide high stereocontrol. nih.govresearchgate.net

A prominent strategy involves the organocatalytic α-fluorination of an aldehyde, followed by a reductive amination to install the amine functionality. researchgate.net For instance, a chiral imidazolidinone catalyst can facilitate the enantioselective fluorination of an aldehyde using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). researchgate.net The resulting α-fluoro aldehyde is then converted to the target β-fluoroamine through reductive amination. researchgate.net

Another sophisticated approach is the organocascade reaction, which allows for the multicomponent synthesis of chiral β-fluoroamines from simple achiral starting materials. nih.gov This has been demonstrated in the asymmetric aminofluorination of α,β-unsaturated aldehydes, generating chiral α-fluoro-β-amino aldehydes with high diastereoselectivity and enantioselectivity. nih.gov Mannich reactions are also central to this field. The α,α-diphenylprolinol trimethylsilyl (B98337) ether has been used as a catalyst for the Mannich addition of aldehydes to fluorinated aldimines, yielding anti-β-amino aldehydes as the major products. researchgate.net These organocatalytic methods are highly valued for their ability to construct complex chiral fluorinated amines from readily available precursors. nih.govresearchgate.net

Boron-Catalyzed Amidation for Related Structures

While not a direct amination, boron-catalyzed amidation is a crucial method for synthesizing amide precursors, which can be subsequently reduced to the desired amines. This approach is noted for its sustainability and effectiveness, particularly with challenging substrates. ucl.ac.ukrsc.org Boron-based catalysts, such as boric acid, borate (B1201080) esters, and boronic acids, facilitate the direct dehydrative coupling of carboxylic acids and amines. rsc.orgnih.gov

Borate esters, such as B(OCH₂CF₃)₃, have proven to be highly effective catalysts for a broad range of substrates, including the chemoselective amidation of unprotected amino acids. ucl.ac.ukrsc.org Recent developments have identified borate esters like 3,4,5-trifluorophenol (B1223441) borate as exceptionally effective for amidations involving previously unreactive substrates, such as electron-poor amines. rsc.org The mechanism of boron-catalyzed amidation is believed to involve the activation of the carboxylic acid, possibly through a dimeric B–O–B motif, which also orchestrates the delivery of the amine nucleophile. nih.gov

The utility of these catalysts has been demonstrated in their ability to mediate the amidation of various carboxylic acids with poorly nucleophilic amines, such as anilines, under relatively mild conditions. researchgate.net The development of novel boronic acid catalysts continues to expand the scope and efficiency of these transformations. researchgate.netresearchgate.net

Table 2: Boron-Catalyzed Amidation for Amide Precursors This table illustrates the synthesis of amide intermediates using boron catalysis.

| Catalyst | Substrate 1 | Substrate 2 | Key Advantage |

|---|---|---|---|

| Borate Esters (e.g., B(OCH₂CF₃)₃) | Carboxylic Acid | Amine (including amino acids) | High reactivity, broad scope, chemoselective for unprotected amino acids. ucl.ac.ukrsc.org |

| Biphenylboronic Acids | Carboxylic Acid | Poorly Nucleophilic Anilines | Effective for challenging, electron-deficient amines. researchgate.net |

| 3,4,5-Trifluorophenol Borate | Carboxylic Acid | Electron-Poor / Coordinating Amines | High efficiency with previously unreactive substrates. rsc.org |

Stereoselective and Enantioselective Synthesis

The biological activity of chiral fluorinated amines is often dependent on their stereochemistry. Therefore, developing stereoselective and enantioselective synthetic routes is of paramount importance.

Asymmetric Construction of Chiral Centers Adjacent to Difluoro Group

Creating a stereocenter adjacent to a difluoromethylene (CF₂) group presents a significant synthetic challenge. nih.gov One successful strategy is the biomimetic enantioselective cas.cnbioorganica.com.ua-proton shift of β,β-difluoro-α-imine amides, catalyzed by chiral quinine (B1679958) derivatives. nih.gov This organocatalytic approach allows for the synthesis of a wide array of β,β-difluoro-α-amino amides in good yields and with high enantioselectivities. nih.gov The resulting optically pure compounds are valuable precursors for fluoro-peptides and other fluorinated molecules. nih.gov

Another approach involves the diastereoselective electrophilic fluorination of carbonyl compounds that bear a chiral auxiliary. nih.gov While much research has focused on constructing quaternary C-F centers, the principles can be adapted. nih.gov For example, nickel-catalyzed asymmetric reductive coupling has been used to construct allylic stereocenters adjacent to a trifluoromethyl group, a strategy that highlights the potential for controlling stereochemistry next to fluorinated motifs. nih.gov

Chiral Auxiliary-Mediated Approaches to Fluorinated Amines

The use of chiral auxiliaries is a classical and highly effective strategy for controlling stereochemistry in the synthesis of fluorinated amines. cas.cnbioorganica.com.ua A widely used method employs N-tert-butylsulfinyl imines as chiral precursors. cas.cnnih.gov The sulfinyl group acts as a powerful chiral directing group, activating the imine for nucleophilic addition and ensuring high stereoselectivity. cas.cn This approach has been successfully applied to the synthesis of trifluoromethylated, difluoromethylated, and monofluoromethylated chiral amines. cas.cnnih.gov The sulfinyl auxiliary can be easily cleaved under acidic conditions to yield the desired fluorinated amine. cas.cn

Diastereoselective Mannich-type reactions between N-tert-butanesulfinyl aldimines and various nucleophiles are a testament to the utility of this method. bioorganica.com.ua For instance, reactions with protected glycolates can furnish β-trifluoromethyl isoserine derivatives. bioorganica.com.ua Similarly, additions of Reformatsky reagents derived from bromodifluoroethyl acetate (B1210297) to N-p-toluenesulfinyl imines provide a convenient route to α,α-difluoro-β-amino acids in enantiomerically pure form. bioorganica.com.ua Beyond sulfinyl groups, other auxiliaries like fluorinated oxazolidines (FOX) have been developed for the highly diastereoselective alkylation of amide enolates, offering another effective path to enantiopure chiral products. cyu.fr

Table 3: Chiral Auxiliary-Mediated Synthesis of Fluorinated Amines/Amino Acids This table provides examples of reactions where a chiral auxiliary directs stereoselective synthesis.

| Chiral Auxiliary | Reaction Type | Product Type | Key Feature |

|---|---|---|---|

| N-tert-butylsulfinyl | Nucleophilic addition to imines | Fluorinated chiral amines | High stereoselectivity, broad substrate scope, readily removable auxiliary. cas.cnnih.gov |

| N-p-toluenesulfinyl | Reformatsky Reaction | α,α-difluoro-β-amino acids | Convenient access to enantiomerically pure difluorinated amino acids. bioorganica.com.ua |

| Fluorinated Oxazolidine (FOX) | Amide enolate alkylation | Enantiopure chiral acids/alcohols | Excellent diastereoselectivity, recoverable auxiliary. cyu.fr |

Enantioselective Catalysis in the Synthesis of Amino Acids Bearing Fluorinated Moieties

Enantioselective catalysis provides a more atom- and step-economical alternative to the use of stoichiometric chiral auxiliaries for synthesizing chiral fluorinated amino acids and their amine derivatives. middlebury.edu The past decade has seen significant progress in developing catalytic enantioselective methods to construct these valuable structures. middlebury.eduresearchgate.net

These strategies often involve catalytic asymmetric reactions such as electrophilic fluorination, Mannich-type reactions, and Michael additions. researchgate.net For example, chiral metal complexes can catalyze the asymmetric electrophilic amination of α-fluoro-β-ketoesters. researchgate.net Organocatalysis also plays a major role; as mentioned, chiral quinine derivatives can catalyze the enantioselective cas.cnbioorganica.com.ua-proton shift of β,β-difluoro-α-imine amides to produce chiral β,β-difluoro-α-amino acid derivatives with high enantiomeric excess. nih.gov Furthermore, chiral phosphoric acids, a class of Brønsted acid catalysts, have been designed and used for enantioselective C–N bond-forming reactions to produce complex cyclic aminals. acs.org These catalytic methods are crucial for accessing a diverse range of chiral fluorinated α- and β-amino acid derivatives, which are important building blocks for pharmaceuticals and bioactive molecules. nih.govmiddlebury.edu

Functional Group Interconversions on Difluorinated Propanoid Scaffolds

The introduction of fluorine atoms can significantly alter the properties of organic molecules. However, it also presents unique challenges in synthesis. Functional group interconversions on scaffolds that already contain the difluoro moiety are a common and effective strategy, allowing chemists to build molecular complexity after the challenging fluorination step is complete.

Amide Hydrolysis and Reduction to Amines

A reliable method for preparing 3,3-difluoroamines involves the chemical reduction of a corresponding amide precursor. This transformation is a cornerstone of amine synthesis due to the stability and accessibility of amides. The amide itself can be prepared from the corresponding carboxylic acid, 3,3-difluoro-3-phenylpropanoic acid, and an amine source, followed by a reduction step.

The reduction of the amide to the target amine is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, capable of cleanly reducing the carbonyl group of the amide to a methylene (B1212753) group without affecting the carbon-fluorine bonds. Another effective reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), which offers a milder alternative for the reduction of amides to amines.

Research into the synthesis of analogous structures, such as fluorinated β-amino acids, often relies on this amide reduction pathway. For instance, the synthesis of 3-amino-2,2-difluoropropanoic acid derivatives has been achieved through the reduction of an amide intermediate, highlighting the robustness of this method for creating difluorinated amine structures.

Table 1: Representative Conditions for Amide Reduction to Difluorinated Amines

| Precursor | Reducing Agent | Solvent | Temperature | Product |

| N-benzyl-3,3-difluoro-3-phenylpropanamide | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | N-benzyl-3,3-difluoro-1-phenylpropan-1-amine |

| 3,3-Difluoro-3-phenylpropanamide | Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | Room Temp to Reflux | This compound |

Transformations Involving Halogenated Precursors

Another key synthetic route involves the use of precursors containing a halogen atom at the desired position for amination. Starting with a compound like 1-bromo-3,3-difluoro-1-phenylpropane, the bromine atom can be displaced by a nitrogen-containing nucleophile to introduce the amine functionality.

A widely used two-step method is the Gabriel synthesis, which involves the reaction of the halogenated precursor with potassium phthalimide. The resulting N-alkylphthalimide is then cleaved, typically using hydrazine (B178648) hydrate, to release the primary amine. This method is advantageous as it prevents over-alkylation, a common side reaction in direct aminations.

Alternatively, direct displacement of the halide with ammonia or an amine can be employed, although this can sometimes lead to mixtures of primary, secondary, and tertiary amines. A more controlled approach involves the use of sodium azide to form an alkyl azide intermediate. The azide is then reduced to the primary amine, commonly using reagents such as lithium aluminum hydride or by catalytic hydrogenation with hydrogen gas over a palladium catalyst (H₂/Pd-C). This azide displacement-reduction sequence is highly efficient and provides excellent yields of the desired primary amine.

One-Pot and Cascade Reaction Sequences in Synthesis

To improve synthetic efficiency, reduce waste, and shorten reaction times, researchers are increasingly focused on developing one-pot and cascade reactions. These processes involve multiple bond-forming events occurring in a single reaction vessel without the isolation of intermediates, leading to a more streamlined synthesis of complex molecules like this compound.

For example, a one-pot synthesis could begin with a difluorinated ketone. This ketone could first undergo a reductive amination reaction. In this process, the ketone reacts with an amine source (like ammonia or a primary amine) to form an imine intermediate in situ, which is then immediately reduced to the corresponding amine. The choice of reducing agent is critical; reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the imine over the ketone starting material.

A hypothetical cascade reaction to form a related structure might start from a difluoroalkene. The sequence could be initiated by a hydroboration reaction, which adds a boron species and a hydrogen across the double bond. The resulting organoborane intermediate could then be subjected to an in-situ amination reaction, for instance, by treatment with an aminating agent like chloramine (B81541) or a hydroxylamine-O-sulfonic acid derivative, to generate the target amine in a single, continuous process. While specific examples for this compound are not widely published, these principles are actively applied in the synthesis of other structurally similar fluorinated amines.

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Steps | Advantages | Disadvantages |

| Amide Reduction | 1. Amide formation2. Reduction (e.g., with LiAlH₄) | Reliable, good yields, readily available starting materials. | Requires strong reducing agents, multi-step process. |

| Halide Transformation | 1. Halide displacement (e.g., with NaN₃)2. Reduction of azide | Clean conversion, avoids over-alkylation (azide route). | Halogenated precursors may be less stable, multi-step process. |

| One-Pot Reductive Amination | Ketone + Amine → Imine (in situ) → Reduction | High efficiency, reduced waste and workup. | Requires careful control of reaction conditions to avoid side reactions. |

Chemical Transformations and Applications As a Synthetic Building Block in Organic Chemistry

Derivatization of the Amine Functionality

The primary amine group is a key site for a variety of chemical reactions, enabling the introduction of diverse functional groups and the construction of larger molecular architectures.

The amine group of 3,3-difluoro-1-phenylpropan-1-amine readily undergoes acylation to form amides. This common transformation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acidic byproduct. This reaction is fundamental in organic synthesis for creating stable amide bonds.

Detailed research findings: The reaction of primary amines with acyl chlorides is a well-established and efficient method for amide bond formation. The high nucleophilicity of the amine nitrogen allows for a rapid attack on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate that subsequently collapses to the amide product. The choice of acylating agent allows for the introduction of a wide array of substituents, thereby modifying the chemical and physical properties of the resulting molecule.

| Acylating Agent | Product |

| Acetyl chloride | N-(3,3-difluoro-1-phenylpropyl)acetamide |

| Benzoyl chloride | N-(3,3-difluoro-1-phenylpropyl)benzamide |

| Acetic anhydride | N-(3,3-difluoro-1-phenylpropyl)acetamide |

The amine functionality can be alkylated to yield secondary and tertiary amines. While direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, reductive amination offers a more controlled and efficient alternative. masterorganicchemistry.com This one-pot reaction involves the formation of an imine intermediate from the reaction of the primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comnih.govyoutube.comlibretexts.org

Detailed research findings: Reductive amination is a powerful tool for the synthesis of amines. masterorganicchemistry.comnih.govyoutube.comlibretexts.org The use of specific reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), is crucial as they selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com This selectivity prevents the reduction of the aldehyde or ketone and minimizes side reactions. This method provides a high degree of control over the final product, allowing for the synthesis of a wide range of secondary and tertiary amines. nih.gov

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium triacetoxyborohydride | N,N-dimethyl-3,3-difluoro-1-phenylpropan-1-amine |

| Acetaldehyde | Sodium cyanoborohydride | N-ethyl-3,3-difluoro-1-phenylpropan-1-amine |

The nucleophilic amine of this compound can react with isocyanates, isothiocyanates, and chloroformates to produce ureas, thioureas, and carbamates, respectively. organic-chemistry.orgorganic-chemistry.orgnih.govnih.govwikipedia.org These functional groups are prevalent in many biologically active compounds and materials. nih.govaensiweb.comnih.govresearchgate.net

Detailed research findings: The synthesis of ureas and thioureas from amines and isocyanates or isothiocyanates is generally a rapid and high-yielding reaction that often proceeds without the need for a catalyst. nih.gov Carbamate formation can be achieved through various methods, including the reaction of amines with chloroformates or via the Curtius rearrangement of acyl azides in the presence of an alcohol. nih.govwikipedia.org These reactions are versatile and allow for the introduction of a wide range of substituents, leading to diverse libraries of urea, thiourea, and carbamate derivatives. organic-chemistry.org

| Reagent | Product Type |

| Phenyl isocyanate | Urea |

| Methyl isothiocyanate | Thiourea |

| Ethyl chloroformate | Carbamate |

Transformations Involving the Phenyl Moiety

The phenyl ring provides another site for chemical modification, allowing for the introduction of substituents that can further alter the molecule's properties and reactivity.

The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing 3,3-difluoropropyl-1-amine group. Nucleophilic aromatic substitution is also possible but typically requires the presence of strong electron-withdrawing groups on the ring. nih.govambeed.com

Detailed research findings: The amino group is an activating, ortho-, para-director in electrophilic aromatic substitution. youtube.com Therefore, incoming electrophiles will preferentially add to the positions ortho and para to the substituent. However, the steric bulk of the 3,3-difluoropropyl-1-amine group may favor substitution at the less hindered para position. For nucleophilic aromatic substitution to occur, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups, which stabilize the negatively charged Meisenheimer complex intermediate. nih.gov

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, can be performed on the phenyl ring after its functionalization with a halide or triflate. These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Detailed research findings: Cross-coupling reactions have revolutionized organic synthesis by providing efficient methods for the construction of complex molecules. mdpi.comnih.gov For these reactions to be applied to this compound, the phenyl ring must first be halogenated, typically via electrophilic aromatic substitution. The resulting aryl halide can then participate in a variety of cross-coupling reactions. For example, a Suzuki coupling with a boronic acid would introduce a new aryl or alkyl group, while a Buchwald-Hartwig amination would form a new C-N bond with an amine.

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki Coupling | Boronic acid | C-C |

| Heck Reaction | Alkene | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

| Sonogashira Coupling | Terminal alkyne | C-C |

Reactivity of the Geminal Difluoro Moiety

The presence of two fluorine atoms on the carbon atom β to the amino group in this compound imparts unique reactivity and conformational behavior to the molecule, governed by potent stereoelectronic effects.

The conformational preferences of molecules containing the F-C-C-N fragment are significantly influenced by the "gauche effect," a phenomenon where the gauche conformer is favored over the anti conformer. This effect is driven by a combination of hyperconjugative and electrostatic interactions. d-nb.inforsc.org

In the case of β,β-difluoroamines, hyperconjugation involves the donation of electron density from a C-H bonding orbital (σC-H) on the α-carbon to the antibonding orbital of a C-F bond (σ*C-F) on the β-carbon. This interaction is maximized when the C-H and C-F bonds are anti-periplanar, which forces the fluorine atom and the amino group into a gauche relationship. beilstein-journals.org

Furthermore, electrostatic interactions play a crucial role, particularly in the protonated form of the amine. In 2,2-difluoroethylamine hydrochloride, a strong electrostatic attraction between the positively charged ammonium (B1175870) group (N+) and the electronegative fluorine atoms stabilizes the gauche conformation. nih.gov This "electrostatic gauche effect" is often more significant than the classical hyperconjugative effect. researchgate.net These combined forces lead to a distinct conformational bias in this compound, influencing its reactivity and how it interacts with other molecules or biological targets. The inductive effects of the β,β-difluoro substitution are also pronounced, significantly lowering the basicity (pKa) of the amine compared to its non-fluorinated analogue. nih.gov

| Compound | Number of β-Fluorines | Approximate pKa |

|---|---|---|

| Linear Aliphatic Amine | 0 | 10.7 |

| β-Fluoroamine | 1 | 9.0 |

| β,β-Difluoroamine | 2 | 7.3 |

| β-Trifluoromethylamine | 3 | 5.7 |

While the C-F bond is generally stable, rearrangements involving fluorine migration can occur under specific reaction conditions, particularly when reactive intermediates are formed. For gem-difluorinated compounds, such rearrangements can lead to novel molecular scaffolds. A notable example is the Meinwald-type 1,2-fluorine migration observed in gem-difluoroepoxide intermediates. unito.it

In a synthetic context relevant to this compound, a precursor such as 2-bromo-2,2-difluoro-1-phenylethanol can be converted into a gem-difluoroepoxide. This strained intermediate, in the presence of an amine, could potentially undergo a cascade process involving amination followed by a 1,2-fluorine migration. This sequence would ultimately yield α-fluoroamides, demonstrating a powerful synthetic transformation where one of the fluorine atoms of the gem-difluoro group migrates to an adjacent carbon. unito.it This type of reactivity highlights the potential for the gem-difluoro moiety in this compound to participate in skeletal rearrangements, offering pathways to α-fluorinated products.

Incorporation into Complex Molecular Architectures

The unique electronic properties and stereochemical features of this compound make it a valuable building block for synthesizing more complex and biologically relevant molecules, including nitrogen-containing heterocycles and chiral compounds.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govmdpi.com this compound serves as a versatile precursor for various heterocyclic systems. For instance, it can be utilized in condensation reactions to form five-membered rings like pyrroles. In a Paal-Knorr type synthesis, the amine can react with a 1,4-dicarbonyl compound to yield N-substituted pyrroles. mdpi.com

Furthermore, the amine can be a key component in the synthesis of six-membered heterocycles such as pyrimidines. bioorganica.com.ua By reacting with β-functionalized enones or similar CCC-bis-electrophiles, the amine can participate in cyclocondensation reactions, providing access to highly functionalized pyrimidine derivatives. bioorganica.com.ua The gem-difluoro group remains as a key substituent on the side chain, potentially modulating the biological activity of the resulting heterocyclic compound.

The synthesis of enantiomerically pure compounds is critical in drug discovery. Significant progress has been made in the asymmetric synthesis of chiral β,β-difluoroamines. Organocatalysis provides a rapid and efficient route to these molecules with high enantioselectivity. nih.gov For example, chiral Brønsted acid/base catalysts can facilitate the enantioselective synthesis of β-amino-α-fluoro nitroalkanes, which can be subsequently converted to the desired β-fluoroamines. nih.gov Biocatalytic methods, employing enzymes such as transaminases, have also proven highly effective for the stereoselective amination of α,α-difluorinated ketones, yielding β,β-difluoroamines with excellent enantiomeric excess. rsc.org These methods allow for the direct preparation of enantiopure (R)- or (S)-3,3-Difluoro-1-phenylpropan-1-amine.

| Catalyst/Method | Substrate Type | Yield Range | Enantioselectivity (ee) Range |

|---|---|---|---|

| Organocatalysis (Two-pot) | Aldehydes | 64-82% | 94-98% |

| Transaminases | α,α-difluorinated ketones | 55-82% | >99% |

The presence of a chiral fluorinated moiety can also be exploited in the synthesis of atropisomers—stereoisomers arising from hindered rotation around a single bond. While direct examples using this compound are not prevalent, incorporating this chiral amine into a biaryl or N-aryl system could influence the rotational barrier and stereodynamics of the resulting atropisomeric scaffold. rsc.org

Cascade reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient strategy for building molecular complexity. nih.govbaranlab.org this compound and its derivatives are well-suited substrates for designing such processes to construct intricate heterocyclic systems.

For example, the amine could initiate a cascade sequence starting with a Michael addition to an electron-deficient alkene. The resulting intermediate could then undergo an intramolecular cyclization/annulation to form polycyclic structures. The gem-difluoro group would not only be carried through the synthesis but could also influence the reactivity and selectivity of the cascade steps due to its strong electron-withdrawing nature. Such strategies have been used to create complex indole polycycles and other fused heterocyclic frameworks, demonstrating the potential for applying similar logic to substrates derived from this compound. rsc.org

Spectroscopic and Analytical Methodologies for Structural Confirmation in Synthesis Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. emerypharma.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework. For 3,3-Difluoro-1-phenylpropan-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for its complete characterization.

¹H NMR for Proton Environments and Coupling Patterns

¹H NMR spectroscopy offers critical insights into the number, type, and connectivity of protons in a molecule. In this compound, the proton spectrum reveals distinct signals corresponding to the aromatic protons on the phenyl group, the methine proton adjacent to the amine, the methylene (B1212753) protons, and the amine protons themselves. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the benzene ring.

The multiplicity of each signal, governed by spin-spin coupling, provides information about the number of neighboring protons. For example, the methine proton (CH) would be expected to show coupling to the adjacent methylene protons (CH₂) and potentially to the fluorine atoms. The integration of each peak in the ¹H NMR spectrum is proportional to the number of protons it represents, further aiding in the assignment of signals.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

| Aromatic (C₆H₅) | 7.20-7.40 | Multiplet | - | 5H |

| Methine (CH-N) | ~4.10 | Triplet of doublets | J(H,H), J(H,F) | 1H |

| Methylene (CH₂) | ~2.20 | Multiplet | J(H,H), J(H,F) | 2H |

| Amine (NH₂) | Variable | Broad singlet | - | 2H |

Note: Predicted data is based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR for Carbon Backbone Analysis and Chemical Shifts

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. docbrown.info Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

The carbon atom attached to the two fluorine atoms (CF₂) will exhibit a characteristic chemical shift, typically in a specific region of the spectrum, and will show a large one-bond coupling constant (¹JCF) in the proton-coupled spectrum. The carbon atom bonded to the nitrogen (C-N) and the carbons of the phenyl ring will also have predictable chemical shift ranges. The number of signals in the spectrum confirms the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CF₂ | 115-125 (triplet due to C-F coupling) |

| CH-N | 50-60 |

| CH₂ | 35-45 (triplet due to C-F coupling) |

| Aromatic (ipso-C) | 140-145 |

| Aromatic (ortho, meta, para-C) | 125-130 |

Note: Predicted data is based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

¹⁹F NMR for Fluorine Environments and Through-Bond/Space Couplings

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for the characterization of this compound. wikipedia.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR detection. aiinmr.com The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, providing excellent signal dispersion and reducing the likelihood of peak overlap. wikipedia.org

The two fluorine atoms in the molecule are chemically equivalent and will therefore give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine nuclei. nih.gov Furthermore, the fluorine atoms will couple to the adjacent methylene protons, resulting in a triplet in the proton-coupled ¹⁹F NMR spectrum. This coupling information is crucial for confirming the connectivity between the difluoromethyl group and the rest of the molecule. Long-range couplings to other protons in the molecule may also be observed.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a comprehensive picture of the molecular connectivity. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the methine proton and the methylene protons, confirming their adjacent positions in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, it can show correlations from the methylene protons to the benzylic carbon and the difluoromethyl carbon, and from the methine proton to the aromatic carbons.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for verifying its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₁₁F₂N), HRMS would be used to measure the exact mass of the molecular ion. uni.lu This experimental mass is then compared to the calculated theoretical mass for the proposed formula. A close match between the experimental and theoretical masses (typically within a few parts per million) provides strong evidence for the correct molecular formula, confirming the presence of two fluorine atoms and one nitrogen atom in the structure.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In the analysis of this compound, electron ionization (EI) would lead to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint that helps in elucidating the molecule's structure.

The molecular ion peak for this compound (C₉H₁₁F₂N) would be observed at an m/z corresponding to its molecular weight (approximately 171.09 g/mol ). Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.

The most characteristic fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This cleavage results in the formation of a stable iminium cation. For this compound, α-cleavage can occur on either side of the C-N bond of the chiral center.

Cleavage of the C-C bond between the chiral carbon and the phenyl group: This would result in the loss of a phenyl radical (C₆H₅•) and the formation of a fragment with m/z 94.

Cleavage of the C-C bond between the chiral carbon and the difluoroethyl group: This is the most probable fragmentation pathway, leading to the loss of a difluoroethyl radical (•CH₂CHF₂) and the formation of the highly stable benzylic iminium ion at m/z 106. This fragment is often the base peak in the mass spectrum of similar phenylalkylamines.

Further fragmentation of the phenyl group can lead to characteristic peaks at m/z 77 (C₆H₅⁺) and 51. The presence of fluorine atoms can also lead to fragments involving the loss of HF or other fluorine-containing radicals. Predicted collision cross section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, providing another layer of analytical data. uni.lu

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 171 | [C₉H₁₁F₂N]⁺ | Molecular Ion |

| 106 | [C₇H₈N]⁺ | α-cleavage (loss of •CH₂CHF₂) |

| 94 | [C₂H₅F₂N]⁺ | α-cleavage (loss of •C₆H₅) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, aromatic ring, and difluoroalkyl group.

N-H Stretching: As a primary amine, it will show two characteristic medium-intensity bands in the region of 3500-3300 cm⁻¹. libretexts.orgopenstax.org These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the propyl chain will be observed as medium to strong bands just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group (N-H bend) is expected to show a medium to strong absorption band in the range of 1650-1580 cm⁻¹. orgchemboulder.com

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration for an aliphatic amine attached to a phenyl group is expected in the 1250-1020 cm⁻¹ range. orgchemboulder.com

C-F Stretching: The presence of the two fluorine atoms on the same carbon (a gem-difluoro group) will give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1150 and 1050 cm⁻¹. The exact position and intensity depend on the specific molecular environment.

N-H Wagging: A broad, strong band due to the out-of-plane bending (wagging) of the N-H bond may be observed between 910 and 665 cm⁻¹. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3500 - 3300 (two bands) | Medium |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic | C-H Stretch | 3000 - 2850 | Medium-Strong |

| Primary Amine (R-NH₂) | N-H Bend | 1650 - 1580 | Medium-Strong |

| Aromatic | C=C Stretch | 1600 - 1450 | Variable |

| gem-Difluoro (R-CF₂) | C-F Stretch | 1150 - 1050 | Strong |

| Alkyl-Aryl Amine | C-N Stretch | 1250 - 1020 | Medium-Weak |

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized substance like this compound. For a pure sample, the experimentally determined percentages of C, H, N, and F should closely match the theoretical values calculated from its molecular formula, C₉H₁₁F₂N. youtube.comstackexchange.com

The theoretical elemental composition is calculated based on the atomic masses of the constituent elements and the molecular weight of the compound. Any significant deviation between the found and calculated values would indicate the presence of impurities or an incorrect structural assignment.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 63.14 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 6.48 |

| Fluorine (F) | 18.998 | 2 | 37.996 | 22.21 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.18 |

| Total | 171.19 | 100.00 |

X-Ray Diffraction for Solid-State Structure Determination of Crystalline Derivatives

While this compound is a liquid or low-melting solid at room temperature, its crystalline derivatives, such as the hydrochloride salt (this compound HCl), are amenable to single-crystal X-ray diffraction analysis. acs.org This technique provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in the crystal lattice.

The process involves growing a suitable single crystal of the amine salt. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the determination of:

The exact connectivity of atoms, confirming the carbon skeleton and the positions of the nitrogen and fluorine atoms.

Precise bond lengths and bond angles within the molecule.

The stereochemistry at the chiral center (C1), distinguishing between R and S enantiomers if a chiral resolution has been performed.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the chloride ion, which dictate the crystal packing. researchgate.net

The resulting crystal structure provides unambiguous evidence for the constitution and configuration of the synthesized molecule, serving as the ultimate verification of its identity. nih.gov

Q & A

Basic: What are the recommended synthetic routes and purification methods for 3,3-Difluoro-1-phenylpropan-1-amine?

Answer:

The synthesis typically involves condensation of benzaldehyde derivatives with fluorinated aldehydes or ketones, followed by reductive amination. For example, a fluorinated aldehyde (e.g., 3,3-difluoropropanal) reacts with a phenyl Grignard reagent, followed by amination via catalytic hydrogenation or borane-based reductions . Purification often employs column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the amine from unreacted intermediates and by-products. For large-scale production, continuous flow reactors improve yield and reduce reaction times .

Basic: How can structural elucidation of this compound be performed?

Answer:

Key techniques include:

- NMR Spectroscopy : NMR identifies fluorine environments (e.g., δ -120 to -140 ppm for CF groups). NMR distinguishes aromatic protons (δ 7.2–7.5 ppm) and amine protons (δ 1.5–2.5 ppm, broad) .

- X-ray Crystallography : Resolves spatial arrangement of the difluoropropyl and phenyl groups, critical for understanding steric and electronic effects .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (theoretical: ~183.18 g/mol) and fragmentation patterns .

Advanced: How to design experiments to evaluate the biological activity of this compound?

Answer:

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) based on structural analogs .

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled antagonists) quantify affinity (K values).

- Functional Activity : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors .

- Controls : Include positive controls (known agonists/antagonists) and vehicle-treated samples to validate assay conditions .

Advanced: How to resolve data discrepancies arising from synthetic route variations?

Answer:

Contradictions in purity or isomer ratios (e.g., due to competing pathways in reductive amination) can be addressed by:

- Analytical Validation : Use chiral HPLC to separate enantiomers (if applicable) and quantify isomeric purity (>98% for pharmacological studies) .

- Reaction Optimization : Adjust catalysts (e.g., switch from Pd/C to Rh/AlO) to minimize side reactions. Monitor reaction progress via TLC or in-line FTIR .

- Reproducibility : Standardize solvent systems (e.g., anhydrous THF) and inert atmosphere conditions to reduce batch-to-batch variability .

Advanced: What methodologies are used to compare this compound with structural analogs?

Answer:

- Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs (e.g., 3,3,3-trifluoro or monofluoro variants) and compare their binding affinities in receptor assays .

- Calculate physicochemical properties (logP, polar surface area) to correlate with bioavailability or blood-brain barrier penetration .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy differences between analogs .

Advanced: How to assess the stability of this compound under experimental conditions?

Answer:

- Solution Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC-UV (λ = 254 nm) .

- Thermal Stability : TGA/DSC analysis determines decomposition temperatures. Store lyophilized samples at -20°C under argon for long-term stability .

- Light Sensitivity : Expose to UV (365 nm) and visible light; monitor photodegradation products using LC-MS .

Advanced: What strategies mitigate off-target effects in pharmacological studies?

Answer:

- Selectivity Screening : Profile against a panel of 50+ receptors/enzymes (e.g., CEREP panel) to identify off-target interactions .

- CRISPR-Cas9 Knockout Models : Validate target specificity using cell lines lacking the receptor of interest .

- Dose-Response Curves : Establish EC/IC values across multiple concentrations to differentiate primary vs. secondary effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.